![molecular formula C7H4FN3O2 B2648151 6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 1339175-93-7](/img/structure/B2648151.png)

6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

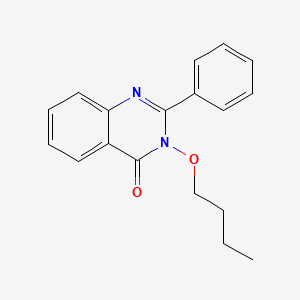

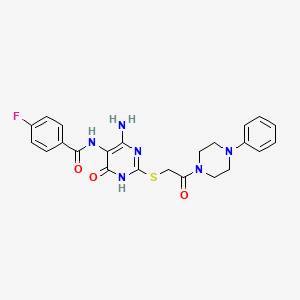

6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One of the main methods for the production of these compounds is the Schiemann reaction, which is widely used in the synthesis of fluorine-containing aromatic compounds . Another method involves the use of 2-amino-5-fluorine pyridine and N, dinethylformamide dimethylacetal as raw materials .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom, which can significantly increase the biological activity of the compound . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of the carbonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems via the processes of ring opening and ring closure, is one of the key reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 180.14 and is characterized by its IUPAC name 6-fluoroimidazo [1,2-a]pyridine-3-carboxylic acid .Wissenschaftliche Forschungsanwendungen

1. Heterocyclic Chemistry and Synthesis

6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid and its derivatives have been extensively studied in heterocyclic chemistry. For instance, researchers have developed methods to synthesize 3-fluoroimidazo[1,2-a]pyrimidines and 5-fluoroimidazo[2,1-b][1,3]thiazoles, highlighting their significance in the creation of ring-fluorinated fused imidazoles which are biologically relevant (Rassukana et al., 2010).

2. Luminescent Properties for Biomarkers

These compounds have also been explored for their luminescent properties. Specifically, 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, which are structurally related, have been evaluated for their potential as biomarkers and photochemical sensors due to their fluorescent emission in various conditions (Velázquez-Olvera et al., 2012).

3. Bioisosteric Replacement in Pharmacological Agents

Furthermore, fluoroimidazo pyrimidines have been identified as bioisosteric replacements in pharmacological agents. For instance, 8-Fluoroimidazo[1,2-a]pyridine has been used as a mimic of imidazo[1,2-a]pyrimidine in allosteric modulators of the GABA A receptor, demonstrating its utility in drug design and development (Humphries et al., 2006).

4. Modification of Biopolymers

The modification of natural biopolymers like chitosan with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides is another area of research. This modification introduces new functional groups into the polymer, potentially altering its properties and applications (Levov et al., 2011).

5. Antimicrobial Activity

Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activity. This includes the study of novel derivatives for their effectiveness against various strains of microorganisms, providing insights into potential therapeutic applications (Kolisnyk et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZXSRXTYNQYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(C=NC2=N1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2648073.png)

![Benzyl[(pyrimidin-5-yl)methyl]amine hydrochloride](/img/structure/B2648079.png)

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648081.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2648087.png)

![Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2648089.png)

![1-(4-Benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride](/img/structure/B2648090.png)

![4-[2-(4-Methoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B2648091.png)